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Compound of Interest

3-(4-Chlorophenoxy)piperidine
Compound Name:
hydrochloride
CAS No.: 38247-51-7
Cat. No.: B1356481
- 7

An In-Depth Technical Guide to the Molecular Structure of 3-(4-Chlorophenoxy)piperidine
Hydrochloride

Introduction

3-(4-Chlorophenoxy)piperidine hydrochloride is a heterocyclic compound of significant
interest within pharmaceutical and agrochemical research.[1] Its structural motif, featuring a
piperidine ring linked via an ether bond to a 4-chlorophenoxy group, serves as a versatile
intermediate in the synthesis of a wide array of bioactive molecules.[1] This compound is
particularly valuable in the development of novel therapeutic agents, including those targeting
neurological disorders.[1][2]

This technical guide provides a comprehensive elucidation of the molecular structure of 3-(4-
Chlorophenoxy)piperidine hydrochloride. We will employ a multi-faceted analytical
approach, integrating data from Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared
(IR) Spectroscopy, and Mass Spectrometry (MS). This correlative methodology is the
cornerstone of modern chemical analysis, ensuring an unambiguous and self-validating
confirmation of the compound's identity and connectivity.

Chemical Identity:

o Systematic Name: 3-(4-chlorophenoxy)piperidine hydrochloride
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e Molecular Formula: C11H14CINO - HCI (C11H15CI2NO)[1][3]

e Molecular Weight: 248.15 g/mol [1][3]

o CAS Number: 38247-51-7[1]

Caption: 2D Structure of 3-(4-Chlorophenoxy)piperidine Hydrochloride.

Methodology for Structural Elucidation

The definitive confirmation of a molecule's structure relies on the convergence of data from
multiple orthogonal analytical techniques. Each method provides a unique piece of the
structural puzzle, and their collective interpretation forms a self-validating system. Our
approach is grounded in three pillars of spectroscopic analysis:

» Nuclear Magnetic Resonance (NMR) Spectroscopy: To map the carbon-hydrogen framework
and establish connectivity.

« Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

e Mass Spectrometry (MS): To determine the molecular weight and analyze fragmentation
patterns, further confirming the structure.

Structural Elucidation Workflow
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Caption: Workflow for Spectroscopic Structure Determination.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Analysis

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic
molecules in solution. It provides information on the chemical environment, connectivity, and
stereochemistry of atoms.

Causality Behind Experimental Choices

For a hydrochloride salt that is soluble in polar solvents, deuterated dimethyl sulfoxide (DMSO-
de) or deuterium oxide (D20) are excellent solvent choices. DMSO-ds is often preferred as it
solubilizes a wide range of organic salts and does not exchange with N-H protons, allowing for
their observation.

'H NMR Spectroscopy: Predicted Data

The proton NMR spectrum provides a map of all hydrogen atoms in the molecule.
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BENGHE

Proton
Assignment

Expected
Chemical Shift

(3, ppm)

Multiplicity

Integration

Rationale

Ar-H (ortho to O)

~7.30

Doublet (d)

2H

Deshielded by
the adjacent
oxygen and
influenced by the

chlorine atom.

Ar-H (meta to O)

~7.00

Doublet (d)

2H

Shielded relative
to the ortho

protons.

C3-H (methine)

~4.6-4.8

Multiplet (m)

1H

Significantly
deshielded by
the adjacent
electronegative

oxygen atom.

C2-H, C6-H

(axial/lequatorial)

~3.0-3.5

Multiplet (m)

4H

Deshielded by
the adjacent
protonated

nitrogen atom.

C4-H, C5-H

(axial/equatorial)

~1.7-2.2

Multiplet (m)

4H

Typical aliphatic
region for
piperidine ring
protons.[4]

N+H2

~8.5-9.5 (in
DMSO)

Broad singlet (br

s)

2H

Protons on the
positively
charged nitrogen
are deshielded
and often
exchange,
leading to a

broad signal.
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*Note: The aromatic protons will exhibit an AA'BB' splitting pattern characteristic of a 1,4-

disubstituted benzene ring.

3C NMR Spectroscopy: Predicted Data

The carbon NMR spectrum complements the *H NMR by providing a count of unique carbon

environments.

Carbon Assignment

Expected Chemical Shift (3,
ppm)

Rationale

Aromatic carbon directly

C-O (Aromaitic) ~156-158 attached to the ether oxygen is
significantly deshielded.
Carbon attached to chlorine

C-CI (Aromatic) ~125-127 shows a moderate downfield

shift.

Ar-CH

~129-130, ~116-118

Two distinct signals for the

aromatic methine carbons.

C3 (Piperidine)

~75-78

Aliphatic carbon attached to
the ether oxygen is strongly
deshielded.

C2, C6 (Piperidine)

~48-52

Carbons adjacent to the
protonated nitrogen are
deshielded.

C4, C5 (Piperidine)

~25-30

Typical aliphatic chemical
shifts for the remaining

piperidine carbons.

Experimental Protocol: NMR Data Acquisition

o Sample Preparation: Dissolve approximately 10-20 mg of 3-(4-Chlorophenoxy)piperidine
hydrochloride in 0.7 mL of deuterated solvent (e.g., DMSO-ds).
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 Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (o
= 0.00 ppm).

¢ Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

e 1H NMR Acquisition: Obtain the spectrum using a standard pulse program with a sufficient
number of scans to achieve a good signal-to-noise ratio.

e 13C NMR Acquisition: Obtain the spectrum using a proton-decoupled pulse sequence (e.g.,
PENDANT or DEPT) to determine the multiplicity of carbon signals.

Infrared (IR) Spectroscopy Analysis

IR spectroscopy is a rapid and effective method for identifying the functional groups within a
molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Expected Vibrational Frequencies

The IR spectrum provides a "fingerprint" of the molecule's functional groups.
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Vibrational Mode

Expected
Wavenumber (cm~?)

Intensity

Rationale

Characteristic

stretching of the

N*-H Stretch 2500-3000 Broad, Strong ammonium group in
the hydrochloride salt.
[5]
Stretching of sp2 C-H
Aromatic C-H Stretch 3030-3100 Medium bonds on the phenyl
ring.
Stretching of sp3 C-H
Aliphatic C-H Stretch 2850-2980 Medium-Strong bonds in the
piperidine ring.
Benzene ring
Aromatic C=C Stretch  ~1595, ~1490 Medium-Strong stretching vibrations.
[6]
) Characteristic, strong
Asymmetric C-O-C ]
1220-1260 Strong absorption for an aryl-
Stretch
alkyl ether.[7][8]
Stretching of the
C-N Stretch 1100-1200 Medium carbon-nitrogen bond
in the piperidine ring.
Stretching of the
C-ClI Stretch 1085-1095 Strong

carbon-chlorine bond.

Experimental Protocol: Attenuated Total Reflectance

(ATR)-IR

o Sample Preparation: Place a small amount of the solid 3-(4-Chlorophenoxy)piperidine

hydrochloride powder directly onto the ATR crystal.

o Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal.
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e Analysis: Collect the spectrum over the range of 4000-400 cm~1. The resulting spectrum is
an average of multiple scans to improve the signal-to-noise ratio.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides the exact molecular weight and crucial information about the
molecule's substructures through controlled fragmentation.

Causality Behind Experimental Choices

Electrospray lonization (ESI) is a "soft" ionization technique ideal for polar and salt-like
molecules. It typically generates the protonated molecular ion [M+H]* of the free base with
minimal initial fragmentation, making it perfect for determining the molecular weight. Tandem
MS (MS/MS) is then used to induce and analyze fragmentation patterns.

Expected Mass-to-Charge Ratios (m/z)

e Free Base (C11H14CINO) Monoisotopic Mass: 211.0764 g/mol .[9]

o Protonated Molecule [M+H]*: The primary ion observed in ESI-MS will be at m/z = 212.0837.
[9]

* |sotopic Pattern: A characteristic [M+H]* / [M+H+2]* peak ratio of approximately 3:1 will be
observed due to the natural abundance of the 3>Cl and 3’Cl isotopes, serving as a definitive
marker for a chlorine-containing compound.

Predicted Fragmentation Pattern

Tandem MS (MS/MS) of the precursor ion (m/z 212) would likely reveal fragments resulting
from the cleavage of the piperidine ring and the ether linkage. Alpha-cleavage next to the
nitrogen is a characteristic fragmentation pathway for piperidine derivatives.[10]
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[M+H]*
m/z = 212

CeH4OCI

Loss of CeH4OCI
m/z = 84

Loss of HCI
m/z =176

Loss of CsHioN
m/z = 128

Click to download full resolution via product page

Caption: Plausible MS/MS Fragmentation Pathways for m/z 212.

Experimental Protocol: LC-MS Analysis

o Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable
solvent like methanol or acetonitrile/water.

o Chromatography: Inject the sample into a Liquid Chromatography (LC) system (e.g., using a
C18 column) to ensure sample purity before it enters the mass spectrometer.

« lonization: Utilize an Electrospray lonization (ESI) source in positive ion mode.

o Mass Analysis: Acquire full scan mass spectra using a high-resolution mass analyzer (e.g.,
TOF or Orbitrap) to confirm the accurate mass and isotopic pattern.

o Tandem MS: Select the [M+H]* ion (m/z 212) for collision-induced dissociation (CID) to
generate and analyze the fragment ions.

Conclusion

The collective data from NMR, IR, and MS provide a robust and internally consistent
elucidation of the molecular structure of 3-(4-Chlorophenoxy)piperidine hydrochloride. NMR
spectroscopy defines the precise arrangement of the carbon-hydrogen framework, IR
spectroscopy confirms the presence of the key functional groups (amine salt, aryl ether,
aromatic ring), and mass spectrometry verifies the molecular weight, elemental composition
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(via isotopic pattern), and substructures (via fragmentation). This integrated analytical approach
exemplifies the rigorous standards required in modern chemical research and drug
development for the unequivocal structural characterization of synthetic intermediates.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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